molecular formula C9H8BrF3O B1369546 2-Methoxy-5-(trifluoromethyl)benzyl bromide CAS No. 685126-88-9

2-Methoxy-5-(trifluoromethyl)benzyl bromide

Cat. No. B1369546
M. Wt: 269.06 g/mol
InChI Key: ZGKOXCPOSPRGFQ-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)benzyl bromide is a chemical compound with the molecular formula C9H8BrF3O and a molecular weight of 269.06 . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-(trifluoromethyl)benzyl bromide consists of a benzene ring substituted with a methoxy group, a trifluoromethyl group, and a bromomethyl group .


Physical And Chemical Properties Analysis

2-Methoxy-5-(trifluoromethyl)benzyl bromide is a solid at room temperature . It has a boiling point of 235.5±40.0 °C and a density of 1.524±0.06 g/cm3 . It is insoluble in water .

Scientific Research Applications

Protein Modification and Sensitivity to Environmental Changes

  • Reactivity with Proteins: Benzyl halides like 2-methoxy-5-(trifluoromethyl)benzyl bromide are used as protein modification reagents. They demonstrate reactivity under specific conditions, with a particular affinity for tryptophan under neutral or acidic pH, showing potential for targeted protein studies (Horton & Koshland, 1967).
  • Environmental Sensitivity: The compound's properties, such as the absence of pH sensitivity, make it an interesting choice for specific protein studies. Its selectivity and rapid reactivity with certain amino acids, distinct from other benzyl halides, provide insights into protein dynamics (Horton, Kelly, & Koshland, 1965).

Applications in Organic Synthesis

  • Trifluoromethoxylation Reactions: The compound can participate in trifluoromethoxylation reactions, acting as a reactive intermediate in the synthesis of various organic structures, including aliphatic trifluoromethyl ethers (Marrec et al., 2010).
  • Crystal and Molecular Structure Studies: The molecular structure of derivatives of this compound has been studied, providing valuable information for understanding chemical interactions and bonding patterns, which are crucial in the design of new materials and drugs (Wood, Wikholm, & Mcewen, 1977).

Safety And Hazards

2-Methoxy-5-(trifluoromethyl)benzyl bromide is classified as a dangerous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(bromomethyl)-1-methoxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-14-8-3-2-7(9(11,12)13)4-6(8)5-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKOXCPOSPRGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590700
Record name 2-(Bromomethyl)-1-methoxy-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(trifluoromethyl)benzyl bromide

CAS RN

685126-88-9
Record name 2-(Bromomethyl)-1-methoxy-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-5-(trifluoromethyl)benzyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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